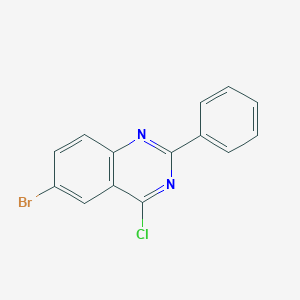

6-Bromo-4-chloro-2-phenylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGYEVWBXVPXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680051 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-42-3 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of a reliable and efficient synthetic pathway for 6-bromo-4-chloro-2-phenylquinazoline, a key intermediate in the development of various pharmacologically active compounds. As a senior application scientist, this document is structured to offer not just a series of steps, but a deeper understanding of the chemical transformations, mechanistic underpinnings, and practical considerations essential for successful synthesis in a research and development setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the quinazoline ring system is paramount in modulating the biological activity of these compounds. The target molecule of this guide, this compound, is a versatile intermediate where the chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the quinazolinone ring system to form the precursor, 6-bromo-2-phenylquinazolin-4(3H)-one. The subsequent step is the chlorination of this intermediate to yield the final product. This pathway is favored for its high yields and the ready availability of the starting materials.

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazolinone ring. This is accomplished through the reaction of 5-bromoanthranilic acid with benzoyl chloride, followed by cyclization.

Reaction Mechanism

The reaction proceeds via an initial nucleophilic acyl substitution, where the amino group of 5-bromoanthranilic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms an N-acylanthranilic acid intermediate. Subsequent heating promotes an intramolecular cyclization through the attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the stable quinazolinone ring system.

Caption: Mechanism for the formation of the quinazolinone intermediate.

Experimental Protocol

This protocol is a synthesized representation of established procedures.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromoanthranilic acid | 216.03 | 21.6 g | 0.1 |

| Benzoyl chloride | 140.57 | 15.5 mL (18.3 g) | 0.13 |

| Pyridine | 79.10 | 100 mL | - |

Procedure:

-

To a stirred solution of 5-bromoanthranilic acid (21.6 g, 0.1 mol) in dry pyridine (100 mL) in a 250 mL round-bottom flask, slowly add benzoyl chloride (15.5 mL, 0.13 mol) at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove pyridine hydrochloride.

-

Recrystallize the crude product from ethanol to afford pure 6-bromo-2-phenylquinazolin-4(3H)-one as a white solid.

Characterization of 6-Bromo-2-phenylquinazolin-4(3H)-one

The structure of the synthesized intermediate should be confirmed by spectroscopic methods.

| Spectroscopic Data | Values |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.74 (s, 1H), 8.31 – 8.11 (m, 3H), 7.98 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.66 – 7.50 (m, 3H) |

| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39 |

Part 2: Chlorination of 6-Bromo-2-phenylquinazolin-4(3H)-one

The second step involves the conversion of the quinazolinone to the desired 4-chloroquinazoline using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Mechanism

The chlorination of the 4-quinazolinone with POCl₃ is a complex process. It is generally accepted that the reaction proceeds through the formation of a phosphorylated intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This is followed by the nucleophilic attack of a chloride ion at the C4 position, with the phosphate group acting as a good leaving group, resulting in the formation of the 4-chloroquinazoline.

Caption: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromo-2-phenylquinazolin-4(3H)-one | 301.14 | 15.0 g | 0.05 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | Catalytic |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-bromo-2-phenylquinazolin-4(3H)-one (15.0 g, 0.05 mol) in phosphorus oxychloride (50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (1 mL).

-

Heat the reaction mixture to reflux for 3-4 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: This should be done in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To the resulting residue, slowly and carefully add crushed ice with stirring. An exothermic reaction will occur.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of this compound

While a directly citable experimental spectrum from a peer-reviewed journal was not identified in the literature search, the expected NMR data can be predicted based on the structure and comparison with similar compounds. Researchers are strongly advised to obtain experimental data for full characterization.

Predicted Spectroscopic Data:

| Spectroscopic Data | Predicted Values | Rationale for Prediction |

| ¹H NMR (CDCl₃) δ (ppm) | ~8.4 (d, J ≈ 2.0 Hz, H-5), ~8.0 (dd, J ≈ 8.8, 2.0 Hz, H-7), ~7.8 (d, J ≈ 8.8 Hz, H-8), ~8.3-8.2 (m, 2H, ortho-Ph), ~7.6-7.5 (m, 3H, meta, para-Ph) | The conversion of the quinazolinone to the chloroquinazoline will induce a general downfield shift of the aromatic protons on the quinazoline ring due to the increased aromaticity and the electron-withdrawing effect of the chlorine atom. The proton at C5 is expected to be the most deshielded. |

| ¹³C NMR (CDCl₃) δ (ppm) | ~162 (C-2), ~155 (C-4), ~152 (C-8a), ~140 (C-5), ~138 (C-7), ~132 (C-para-Ph), ~130 (C-ortho-Ph), ~129 (C-meta-Ph), ~128 (C-8), ~122 (C-4a), ~120 (C-6) | The C4 carbon will experience a significant downfield shift due to the attached chlorine atom. The other carbons in the quinazoline ring will also show shifts consistent with a fully aromatic system. |

Conclusion

The described two-step synthesis of this compound offers a robust and reproducible pathway for obtaining this valuable intermediate. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound for further elaboration in drug discovery and development programs. The provided spectroscopic data for the intermediate and the predicted data for the final product serve as a guide for reaction monitoring and product verification.

References

- Supporting Information for a relevant publication providing NMR data for 6-bromo-2-phenylquinazolin-4(3H)-one.

- General procedures for the synthesis of quinazolinones can be found in various organic chemistry literature.

- Chlorination of quinazolinones is a standard transformation.

-

A publication detailing the synthesis of 5-bromoanthranilic acid.[1]

-

A general protocol for the synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone, a related intermediate.[2][3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-phenylquinazoline

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-4-chloro-2-phenylquinazoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document is structured to deliver not just data, but also the scientific context and experimental methodologies required for its practical application.

Molecular Identity and Core Characteristics

This compound is a substituted quinazoline, a class of compounds known for a wide range of biological activities. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position imparts specific chemical and physical properties that are crucial for its behavior in biological systems and its potential as a scaffold in medicinal chemistry.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 412923-42-3 | [1][2][3] |

| Molecular Formula | C₁₄H₈BrClN₂ | [3][4] |

| Molecular Weight | 319.59 g/mol | [3][5] |

| IUPAC Name | This compound | |

| Physical Form | Light yellow solid | [5] |

| Purity | Typically ≥96% | [5] |

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is not extensively published, the following table summarizes available information and predicted values based on its structure.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not experimentally determined in available literature. | Quinazoline cores are generally crystalline with high melting points, often exceeding 200°C. |

| Boiling Point | Not applicable. | Expected to decompose at high temperatures. |

| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Predicted based on the nonpolar nature of the molecule. |

| pKa | Not experimentally determined. | The quinazoline nitrogen atoms are weakly basic. |

| LogP (Octanol/Water Partition Coefficient) | Not experimentally determined. | Predicted to be high, indicating significant lipophilicity. |

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics, based on data from closely related analogs.[6][7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinazoline ring system and the phenyl substituent will exhibit complex splitting patterns due to spin-spin coupling. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and isotopic distribution. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.[14][15]

-

M+ peak: Corresponding to the molecule with the most abundant isotopes (⁷⁹Br and ³⁵Cl).

-

M+2 peak: Will be significant due to the presence of ³⁷Cl and ⁸¹Br isotopes.[14][15]

-

M+4 peak: Will also be present due to the combination of the heavier isotopes of both halogens.[14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=N stretching: Expected in the 1620-1550 cm⁻¹ region.

-

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching: Typically observed in the 800-600 cm⁻¹ region.

-

C-Br stretching: Found in the 650-550 cm⁻¹ region.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule. This technique would confirm the planar structure of the quinazoline ring system and the orientation of the phenyl group.

Synthesis and Reactivity

This compound is typically synthesized through a multi-step process. The chloro group at the 4-position is a key reactive site, making this compound a valuable intermediate for the synthesis of more complex molecules.

Diagram 1: Synthetic Pathway

Caption: A common synthetic route to this compound.

Experimental Protocols

The following are generalized protocols for the analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[18][19][20]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)[21][22][23]

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy[24][25][26][27]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Diagram 2: Analytical Characterization Workflow

Caption: Workflow for the comprehensive analytical characterization.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties and outlined the standard analytical methods for its characterization. While some experimental data is not yet publicly available, the provided information, based on sound chemical principles and data from related compounds, offers a solid foundation for researchers. The detailed experimental protocols serve as a practical resource for the determination of this compound's complete physicochemical profile.

References

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 7, 2026, from [Link]

- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Quinazolines Derived from 2'-Aminoacetophenone Precursors. (2025, November). Benchchem.

- Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone. (n.d.). Benchchem.

- Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. (2016). Royal Society of Chemistry.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone deriv

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved January 7, 2026, from [Link]

-

Using the FT-IR: Solid & Liquid Samples. (2018, September 17). YouTube. Retrieved January 7, 2026, from [Link]

- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived

-

6-Bromo-4-chloro-2-phenylquinoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

6-Chloro-4-phenylquinazoline-2-carboxylic acid | C15H9ClN2O2 | CID 21817693. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Specifications of 6-Bromo-4-chloro-2-phenyl-quinazoline. (n.d.). Capot Chemical. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (1971, July 1). DTIC. Retrieved January 7, 2026, from [Link]

-

Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

Sources

- 1. 6-BROMO-4-CHLORO-2-PHENYL-QUINAZOLINE | 412923-42-3 [chemicalbook.com]

- 2. 412923-42-3|this compound|BLD Pharm [bldpharm.com]

- 3. capotchem.cn [capotchem.cn]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 6-broMo-4-chloro-7-Methoxyquinazoline(1256955-27-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-broMo-4-chloro-7-Methoxyquinazoline(1256955-27-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

6-Bromo-4-chloro-2-phenylquinazoline: A Pivotal Intermediate in the Design of Targeted Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinazoline scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Within this class, 6-bromo-4-chloro-2-phenylquinazoline has emerged not as an active therapeutic agent itself, but as a critical synthetic intermediate for developing potent anticancer compounds. Its primary utility lies in the strategic synthesis of 4-anilinoquinazoline derivatives. These derivatives have been extensively investigated as inhibitors of key signaling proteins in oncology, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide delineates the synthesis of this key intermediate, elucidates the mechanism of action of its biologically active derivatives, presents preclinical data, and provides the detailed experimental protocols necessary for its study and application in drug discovery.

Part 1: The Quinazoline Scaffold in Modern Oncology

A Privileged Framework in Drug Discovery

The benzo-1,3-diazine structure, known as quinazoline, is a cornerstone in the development of therapeutic agents. Its rigid, bicyclic nature and capacity for diverse substitutions allow it to be tailored for high-affinity binding to various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The Rise of 4-Anilinoquinazolines as Kinase Inhibitors

A significant breakthrough in cancer therapy involved the development of 4-anilinoquinazoline derivatives as potent and selective inhibitors of receptor tyrosine kinases (RTKs).[1] Dysregulation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[2] Marketed drugs like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline core, validated this approach and established this chemical class as a mainstay in targeted cancer treatment.[4] The subject of this guide, this compound, serves as a foundational building block for creating novel analogs within this important therapeutic class.

Part 2: Synthesis and Chemical Utility of this compound

The strategic value of this compound is rooted in its synthetic accessibility and the specific reactivity of its substituents. The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for nucleophilic substitution to introduce the critical anilino moiety. The bromine at C6 and the phenyl group at C2 provide opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathway

The multi-step synthesis of this compound is a well-established process in medicinal chemistry.[1] It begins with the bromination of an anthranilamide precursor, followed by a cyclocondensation reaction and subsequent chlorination to yield the final, reactive intermediate.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

-

Step 1: Synthesis of 2-Amino-5-bromobenzamide: Anthranilamide is brominated using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[1]

-

Step 2: Cyclocondensation and Dehydrogenation: The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation (often promoted by iodine), to form 6-bromo-2-phenylquinazolin-4(3H)-one.[1]

-

Step 3: Chlorination: The quinazolinone intermediate is chlorinated to produce the final product, this compound. A common and effective method for this step employs a combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (PPh3).[1] This reaction selectively replaces the hydroxyl group at the C4 position with a chlorine atom, activating the scaffold for the final derivatization step.

Part 3: Mechanism of Action of Biologically Active Derivatives

While this compound is a synthetic intermediate, its derivatives, particularly the 4-anilinoquinazolines, are potent biological modulators. Their primary mechanism of action is the inhibition of EGFR tyrosine kinase.

Primary Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and triggers the autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental drivers of cell proliferation, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and malignant growth.[2]

The 4-anilinoquinazoline derivatives derived from our core intermediate act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[5] By occupying this pocket, they prevent the binding of ATP, thereby blocking the autophosphorylation process and shutting down all subsequent downstream signaling.[2][5]

Caption: Standard workflow for evaluating compound cytotoxicity via MTT assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2). [5]2. Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the synthesized quinazoline derivatives at a range of concentrations. A positive control (e.g., Gefitinib, Doxorubicin) and a vehicle control (e.g., DMSO) are included. [2][5]3. Incubation: The plates are incubated for a period of 48 to 72 hours. [1]4. MTT Addition: After the incubation period, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength (typically ~570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Part 5: Conclusion and Future Outlook

This compound is a highly valuable scaffold in medicinal chemistry, serving as a key precursor for a class of potent anticancer agents. While devoid of significant biological activity itself, its strategic derivatization at the C4 position yields 4-anilinoquinazolines that effectively inhibit the EGFR tyrosine kinase pathway. The preclinical data for these derivatives demonstrate significant antiproliferative activity against various cancer cell lines.

Future research efforts will likely focus on further optimization of this scaffold. Modifications to the C2 phenyl ring and exploration of a wider range of substitutions on the C4 anilino moiety could lead to compounds with enhanced potency, improved selectivity against specific EGFR mutations (e.g., T790M), or novel mechanisms of action, such as the inhibition of tubulin polymerization. [1]The foundational chemistry enabled by this compound will continue to be a cornerstone of these drug discovery endeavors.

References

-

Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: ResearchGate URL: [Link]

-

Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC Source: PubMed Central URL: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 6-Bromo-4-chloro-2-phenylquinazoline Derivatives

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities.[1][2] This "privileged scaffold" is present in numerous FDA-approved drugs and serves as a versatile template for the design of novel therapeutic agents.[3] The biological profile of quinazoline derivatives can be finely tuned through targeted chemical modifications. Among these, halogenated derivatives have garnered significant attention.

This technical guide focuses on the 6-Bromo-4-chloro-2-phenylquinazoline core and its derivatives. The specific placement of substituents—a bromine atom at position 6, a reactive chlorine atom at position 4, and a phenyl group at position 2—creates a unique pharmacophore with significant therapeutic potential. Research has indicated that the presence of a bromine atom at the C6 position and an aryl group at the C2 position can lead to increased antiproliferative action.[4] The labile 4-chloro group serves as a critical synthetic handle, allowing for the introduction of various nucleophiles to generate diverse chemical libraries for biological screening.

We will explore the three primary pillars of biological activity for this class of compounds: their well-documented anticancer effects, their promising antimicrobial properties, and their emerging potential as anti-inflammatory agents. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies associated with these potent molecules.

Part 1: Anticancer Activity - The Forefront of Research

The most extensively studied application of this compound derivatives is in oncology.[5] A substantial body of evidence highlights their potent cytotoxic effects against a range of cancer cell lines, primarily through the targeted inhibition of key signaling pathways that drive tumor progression.[6]

Mechanism of Action: Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] In many types of cancer, EGFR is overexpressed or mutated, leading to its persistent activation and subsequent uncontrolled cell growth, angiogenesis, and metastasis.[9][10]

Derivatives based on the 4-anilinoquinazoline scaffold, which are readily synthesized from the 4-chloro intermediate, are well-established as potent inhibitors of EGFR's intrinsic tyrosine kinase activity.[4][11] These molecules act as ATP-competitive inhibitors, binding to the kinase domain's ATP pocket.[6][11] This blockade prevents EGFR autophosphorylation and the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][9]

Quantitative Analysis of Cytotoxicity

The antiproliferative efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | 2-(Thiol with aliphatic linker) | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |

| 8a | 2-(Thiol with aliphatic linker) | SW480 (Colon) | 17.85 ± 0.92 | [3] |

| 8d | 2-(Thiol with m-methylphenyl) | MCF-7 (Breast) | 59.15 ± 5.73 | [3] |

| 8e | 2-(Thiol with p-methylphenyl) | MCF-7 (Breast) | 35.14 ± 6.87 | [3] |

| 10b | 4-(N-methyl-4-fluoroanilino) | HCT-116 (Colon) | 2.8 | [4] |

| 10b | 4-(N-methyl-4-fluoroanilino) | T98G (Glioblastoma) | 2.0 | [4] |

Note: Compound IDs are as designated in the cited literature. This table showcases representative data; extensive libraries of these compounds have been synthesized and tested.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][12] It is a crucial first step in evaluating the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[15] This product is then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Part 2: Antimicrobial Properties - A Broad Spectrum of Action

Beyond oncology, quinazoline derivatives have demonstrated significant potential as antimicrobial agents.[2][17] The 6-bromo-quinazoline scaffold, in particular, has been investigated for its activity against a range of bacterial and fungal pathogens.[5]

Overview of Activity

Studies have shown that these compounds possess both antibacterial and antifungal properties.[18] In some cases, the sensitivity of Gram-positive bacteria to quinazoline derivatives is higher than that of Gram-negative bacteria. The mechanism of action is not as clearly defined as in cancer but is thought to involve the disruption of essential cellular processes in the microbes. The metal complexes of some quinazoline derivatives have shown enhanced biological activity, potentially due to improved solubility or interaction with microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 3: Anti-inflammatory Potential

There is a growing body of evidence suggesting that 6-bromo-quinazoline derivatives also possess significant anti-inflammatory properties.[19] Given the intricate link between chronic inflammation and diseases like cancer, compounds with dual anticancer and anti-inflammatory activities are of high therapeutic interest.[20][21]

Mechanism and In Vivo Evidence

The anti-inflammatory action of related quinazolinone compounds is thought to involve the inhibition of pro-inflammatory pathways. This can include the downregulation of key mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and various interleukins.[20][22]

The efficacy of these compounds has been demonstrated in preclinical animal models. In the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, certain 6-bromo-2-phenyl-quinazolinone derivatives have shown a potent reduction in inflammation, with activity comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[19]

Synthesis Strategy

The accessibility of the this compound core is crucial for the exploration of its biological activity. A common and efficient synthetic route is outlined below.

-

Amide Formation: The synthesis typically begins with the bromination of anthranilamide to yield 2-amino-5-bromobenzamide.[4]

-

Cyclocondensation: This intermediate undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation, to form 6-bromo-2-phenylquinazolin-4(3H)-one.[4]

-

Chlorination: The final step is the chlorination of the quinazolinone. This is achieved by treating it with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a combination of trichloromethyl cyanide (Cl₃CCN) and triphenylphosphine (PPh₃) to yield the target this compound.[4][11][23]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated robust and significant biological activity, most prominently as anticancer agents targeting the EGFR signaling pathway. The readily accessible synthetic routes and the tunable nature of the scaffold allow for extensive structure-activity relationship studies, leading to the identification of compounds with low micromolar potency against various cancer cell lines.

Furthermore, the documented antimicrobial and anti-inflammatory properties underscore the broad therapeutic potential of this chemical class. Future research should focus on several key areas:

-

Optimization for Resistant Cancers: Designing next-generation derivatives to overcome acquired resistance to current EGFR inhibitors, particularly those targeting specific mutations like T790M.

-

Elucidation of Mechanisms: Further investigation into the precise mechanisms of antimicrobial and anti-inflammatory action to guide rational drug design.

-

Development of Hybrid Molecules: Creating hybrid compounds that combine the quinazoline core with other pharmacophores to develop multi-target agents, for instance, dual EGFR/COX-2 inhibitors.[20]

-

Preclinical and Clinical Translation: Advancing the most promising lead compounds through comprehensive preclinical toxicology and efficacy studies to pave the way for potential clinical development.

The foundational research summarized in this guide provides a strong basis for the continued exploration of this compound derivatives as a rich source of future therapeutic agents.

References

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]

-

Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

-

Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (n.d.). ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (n.d.). MDPI. [Link]

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). PubMed. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PMC. [Link]

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

-

Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (n.d.). ResearchGate. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. [Link]

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). ResearchGate. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mediresonline.org [mediresonline.org]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinazoline (CAS Number: 412923-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-2-phenylquinazoline, a key heterocyclic intermediate in medicinal chemistry. The quinazoline scaffold is of significant interest due to the broad pharmacological activities of its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This document delves into the physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on its role as a precursor in the development of targeted cancer therapeutics, specifically Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Derivatives of quinazoline have demonstrated a wide array of therapeutic applications, solidifying their importance in modern drug discovery.[1]

Among the various classes of quinazoline derivatives, 4-anilinoquinazolines have emerged as a particularly successful group of targeted anticancer agents. These compounds are known to inhibit receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

This guide focuses on This compound , a pivotal intermediate for the synthesis of a new generation of 4-anilinoquinazoline-based therapeutics. The strategic placement of the bromo and chloro substituents provides reactive handles for further chemical modifications, making it an invaluable building block for creating libraries of potential drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 412923-42-3 | N/A |

| Molecular Formula | C₁₄H₈BrClN₂ | [2] |

| Molecular Weight | 319.58 g/mol | [2] |

| Physical Form | Light yellow solid | |

| Purity | Typically ≥96% | |

| InChI Key | PAGYEVWBXVPXGS-UHFFFAOYSA-N |

Note: Specific experimental data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. For reference, a related compound, 6-Bromo-4-chloroquinoline, has a reported melting point of 111-115 °C.[3] It is recommended to determine these properties experimentally for the specific batch being used.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the chlorination of the corresponding quinazolinone.[4]

Synthetic Pathway Overview

The synthesis commences with the bromination of anthranilamide, followed by cyclocondensation with benzaldehyde to form the quinazolinone core. The final step is the chlorination of the quinazolin-4(3H)-one to yield the target compound.[4]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures.[4]

Step 1: Synthesis of 2-Amino-5-bromobenzamide

-

To a solution of anthranilamide in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and filter the resulting precipitate.

-

Purify the crude product by recrystallization from acetonitrile to yield 2-amino-5-bromobenzamide.

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

-

In a round-bottom flask, combine 2-amino-5-bromobenzamide, benzaldehyde, and iodine in ethanol.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After cooling, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Filter the precipitate and wash with ethanol to obtain 6-bromo-2-phenylquinazolin-4(3H)-one, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

To a suspension of 6-bromo-2-phenylquinazolin-4(3H)-one in a suitable solvent such as toluene, add triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN).

-

Heat the mixture to reflux and stir for approximately 20-30 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Precursor to EGFR Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action of 4-Anilinoquinazoline-based EGFR Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote tumor growth.

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Synthesis of 4-Anilinoquinazolines via N-Arylation

The chloro group at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited in the synthesis of 4-anilinoquinazolines by reacting it with various substituted anilines.

Caption: General scheme for the synthesis of 4-anilinoquinazolines.

Representative Experimental Protocol for N-Arylation

The following protocol describes a microwave-mediated N-arylation for the efficient synthesis of 4-anilinoquinazolines from this compound.[4]

-

In a microwave vial, combine this compound and the desired substituted aniline in a suitable solvent system (e.g., THF/water).

-

Seal the vial and heat the mixture in a microwave reactor for 10-20 minutes at a specified temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction with an organic solvent and washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-anilinoquinazoline derivative.

Safety and Handling

Hazard Statements (Inferred from similar compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

-

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic halogenation provides the necessary reactivity for the synthesis of a diverse range of derivatives, most notably the 4-anilinoquinazolines, which have shown significant promise as targeted anticancer agents through the inhibition of EGFR. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with essential safety protocols. A thorough understanding of this key intermediate will undoubtedly facilitate the development of novel and more effective therapeutics for the treatment of cancer and other diseases.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Bromo-2-(4-bromo-phenyl)-4-chloro-quinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

-

SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

- de Oliveira, R. K., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 245-255.

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 6-Bromo-4-chloro-2-phenyl-quinazoline. Retrieved from [Link]

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2018).

- Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)

-

NIST. (n.d.). 2-Bromo-4-chloroanisole. Retrieved from [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. 6-Bromo-4-chloroquinoline | 65340-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 6-Bromo-4-chloro-2-phenylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This technical guide provides an in-depth analysis of 6-Bromo-4-chloro-2-phenylquinazoline , a key heterocyclic intermediate for the synthesis of targeted therapeutics. We will explore its chemical and physical properties, detail a validated synthetic pathway, and critically examine its reactivity, with a particular focus on the strategic importance of the C4-chloro substituent in nucleophilic aromatic substitution reactions. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the utilization of this versatile building block for creating libraries of potential drug candidates, particularly in oncology.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents one of the most significant scaffolds in modern drug discovery.[1][2] Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, making it an ideal framework for interacting with biological targets. Over the decades, quinazoline derivatives have been successfully developed into clinical drugs for a wide array of diseases, including cancer (e.g., Gefitinib, Lapatinib), hypertension, and various inflammatory conditions.[1][3] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—underscores its enduring importance and therapeutic potential.[2][3][4]

Chemical Identity and Physicochemical Properties

The subject of this guide, this compound, is a specific derivative designed as a versatile intermediate for further chemical modification. Its identity is confirmed by its IUPAC name and various chemical identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 412923-42-3 | |

| Molecular Formula | C₁₄H₈BrClN₂ | |

| Molecular Weight | 319.59 g/mol | |

| Physical Form | Light yellow solid | |

| InChI Key | PAGYEVWBXVPXGS-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl | N/A |

Synthesis and Strategic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The pathway described below is a validated method reported in the literature, starting from commercially available materials.[5]

Synthetic Workflow

The overall synthesis can be visualized as a three-stage process: formation of the key amide precursor, cyclization to the quinazolinone core, and subsequent chlorination to yield the target compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromobenzamide (6a) [5]

-

To a solution of anthranilamide in acetonitrile (CH₃CN) at room temperature, add N-Bromosuccinimide (NBS) portion-wise.

-

Stir the reaction mixture for 30 minutes.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated via standard workup procedures to yield 2-amino-5-bromobenzamide. The rationale for using NBS is its ability to act as a mild and regioselective brominating agent for activated aromatic rings.

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one (7a) [5]

-

Perform a cyclocondensation reaction between 2-amino-5-bromobenzamide (6a) and benzaldehyde. This step forms the initial dihydroquinazolinone ring.

-

Introduce iodine (I₂) into the reaction mixture. The iodine acts as an oxidizing agent to promote dehydrogenation, leading to the stable, aromatic quinazolinone ring system.

-

This intermediate (7a) is often carried forward to the next step without extensive purification.

Step 3: Synthesis of this compound (8a) [5]

-

Treat the crude 6-Bromo-2-phenylquinazolin-4(3H)-one (7a) with a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃).

-

This reagent system is an effective method for converting the 4-oxo group into the 4-chloro substituent. The mechanism involves the formation of a reactive phosphonium intermediate.

-

The final product, this compound, is then purified using techniques such as column chromatography to achieve high purity.[5]

Key Reactivity: The C4-Position as a Gateway for Derivatization

The primary value of this compound in drug development lies in the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the quinazoline ring nitrogen atoms activates the C4 position, making the chloride an excellent leaving group.[6]

This reactivity allows for the facile introduction of a wide variety of nucleophiles, most importantly substituted anilines and other amines, to generate libraries of 4-anilinoquinazoline derivatives.[5][7] This specific reaction is a cornerstone in the synthesis of many Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[5][8]

Caption: Reactivity of the C4-chloro position for library synthesis.

The reaction conditions for this SₙAr process are often mild, typically involving refluxing the 4-chloroquinazoline with the desired amine in a solvent like isopropanol.[7] In some cases, microwave-assisted protocols can be employed to accelerate the reaction and improve yields, offering a more sustainable approach.[5]

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself is not typically an active pharmaceutical ingredient, it is a high-value intermediate for synthesizing compounds with significant therapeutic potential.

Scaffold for Anticancer Agents

The primary application is in the synthesis of 4-anilinoquinazolines, a class of compounds well-known for their activity as tyrosine kinase inhibitors (TKIs).[5] Many of these compounds target EGFR, a key receptor in cell signaling pathways that is often dysregulated in cancers such as non-small cell lung cancer and breast cancer.[9][10] By reacting this compound with a diverse panel of substituted anilines, medicinal chemists can rapidly generate a library of novel compounds for screening against various cancer cell lines.[5][9] The bromo-substituent at the C6 position also serves as a handle for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), adding another layer of structural diversity.

Precursor for Other Biologically Active Molecules

Beyond oncology, the quinazoline scaffold is implicated in a range of other biological activities. Derivatives have shown promise as anti-inflammatory, antimicrobial, and antifungal agents.[10][11][12] The reaction of 4-chloroquinazolines with hydrazines can lead to novel triazole-fused heterocyclic systems, further expanding the chemical space accessible from this intermediate.[13]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined synthesis and, most critically, the predictable and efficient reactivity of its C4-chloro group make it an invaluable tool for drug discovery. Its primary utility lies in the generation of 4-aminoquinazoline libraries, particularly 4-anilinoquinazolines, which are a rich source of kinase inhibitors for anticancer research. This guide has provided the foundational chemistry, synthetic protocols, and strategic insights necessary for researchers and drug development professionals to effectively leverage this versatile compound in their programs.

References

-

Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. PubMed. Retrieved January 7, 2026, from [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025, August 10). ResearchGate. Retrieved January 7, 2026, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

6-Bromo-4-chloro-2-phenylquinazoline molecular weight and formula

An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinazoline for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound serves as a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. Its quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic placement of bromo, chloro, and phenyl groups on this scaffold provides a versatile platform for the synthesis of novel therapeutic agents, particularly in oncology. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in the development of potential anticancer agents.

The quinazoline framework is a cornerstone in the design of kinase inhibitors, with several drugs approved by the U.S. Food and Drug Administration (FDA), such as gefitinib and erlotinib, featuring this core structure.[1][2] The presence of a halogen at the C6 position, like bromine in this case, has been associated with enhanced antiproliferative activity.[1][2] Furthermore, the chloro group at the C4 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities, most notably anilino groups, leading to the creation of libraries of 4-anilinoquinazoline derivatives.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈BrClN₂ | [3] |

| Molecular Weight | 319.59 g/mol | [3] |

| CAS Number | 412923-42-3 | [3] |

| Appearance | Light yellow solid | [3] |

| InChI Key | PAGYEVWBXVPXGS-UHFFFAOYSA-N | [3] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and efficient pathway.

Experimental Protocol: Synthesis of this compound

This synthesis is typically performed in three main stages starting from 2-aminobenzamide.

Step 1: Bromination of 2-aminobenzamide

-

Dissolve anthranilamide (2-aminobenzamide) in acetonitrile at room temperature.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 2-amino-5-bromobenzamide, can be isolated by standard workup procedures, typically involving removal of the solvent and purification.[1]

Causality: N-bromosuccinimide is a convenient and effective electrophilic brominating agent for activated aromatic rings like anthranilamide. The amino group directs the bromination to the para position, resulting in the desired 5-bromo substitution.

Step 2: Cyclocondensation and Dehydrogenation to form 6-bromo-2-phenylquinazolin-4(3H)-one

-

Mix 2-amino-5-bromobenzamide with benzaldehyde.

-

Heat the mixture, often in the presence of a catalyst or an oxidizing agent like iodine. This step involves an initial condensation to form an intermediate which then cyclizes.

-

The subsequent dehydrogenation (oxidation) promoted by iodine leads to the formation of the stable aromatic quinazolinone ring system.[1]

Causality: The reaction proceeds via the formation of a Schiff base between the amino group and benzaldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the thermodynamically stable quinazolinone core.

Step 3: Chlorination of 6-bromo-2-phenylquinazolin-4(3H)-one

-

Suspend the 6-bromo-2-phenylquinazolin-4(3H)-one from the previous step in a suitable solvent.

-

Treat the suspension with a chlorinating agent. A combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is an effective system for this conversion.[1] Other common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

After cooling, the product, this compound, is isolated and purified, often by crystallization.

Causality: The hydroxyl group of the tautomeric form of the quinazolinone is converted into a good leaving group by the chlorinating agent, which is then displaced by a chloride ion to yield the final product. The C4 position is highly activated towards nucleophilic substitution.